![molecular formula C19H16N4O3S B4063123 3-methyl-4-(3-nitrophenyl)-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063123.png)
3-methyl-4-(3-nitrophenyl)-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Overview
Description
3-methyl-4-(3-nitrophenyl)-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-4-(3-nitrophenyl)-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is 380.09431156 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-4-(3-nitrophenyl)-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-4-(3-nitrophenyl)-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- CHEMBL1934982 has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .
- The compound’s unique chemical structure suggests possible interactions with neuronal receptors. Researchers have explored its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Preclinical studies indicate that it may modulate neurotransmitter systems, but clinical trials are necessary for validation .
- CHEMBL1934982 exhibits anti-inflammatory properties, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases. It may interfere with pro-inflammatory cytokines and signaling pathways. Further investigations are required to establish its therapeutic potential .
- Some studies have investigated the compound’s impact on cardiovascular health. It may influence vascular tone, platelet aggregation, or endothelial function. Researchers are exploring its potential as an adjunct therapy for cardiovascular diseases .
- CHEMBL1934982 has demonstrated antimicrobial activity against certain bacterial strains. Researchers have explored its potential as an alternative to existing antibiotics. However, more comprehensive studies are needed to assess its safety and efficacy .
- The compound’s unique scaffold provides opportunities for chemical modifications and drug design. Medicinal chemists are investigating analogs and derivatives to optimize its pharmacological properties. Computational approaches, such as molecular docking and QSAR modeling, aid in predicting its interactions with biological targets .
Anticancer Potential
Neurological Disorders
Anti-inflammatory Activity
Cardiovascular Health
Antimicrobial Effects
Chemical Biology and Drug Design
properties
IUPAC Name |
3-methyl-4-(3-nitrophenyl)-1-phenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-17-18(13-6-5-9-15(10-13)23(25)26)27-11-16(24)20-19(17)22(21-12)14-7-3-2-4-8-14/h2-10,18H,11H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJIFZLWAKKIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.